4-(3,7-Dimethyloctyloxy)benzeneboronic acid
Description
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Properties
IUPAC Name |
[4-(3,7-dimethyloctoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BO3/c1-13(2)5-4-6-14(3)11-12-20-16-9-7-15(8-10-16)17(18)19/h7-10,13-14,18-19H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOMHDGKWIWKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCC(C)CCCC(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622923 | |
| Record name | {4-[(3,7-Dimethyloctyl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209673-75-6 | |
| Record name | {4-[(3,7-Dimethyloctyl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational Context of Arylboronic Acid Chemistry and the Specific Research Focus on 4 3,7 Dimethyloctyloxy Benzeneboronic Acid
General Significance of Arylboronic Acids in Modern Organic Synthesis and Materials Science
Arylboronic acids are a class of organic compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. wiley-vch.de These compounds have become indispensable tools in modern organic chemistry due to their versatility, stability, and relatively low toxicity. nih.govresearchgate.net Their most prominent application is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. expresspolymlett.com This reaction enables the synthesis of biaryl compounds, which are core structures in many pharmaceuticals, agrochemicals, and advanced materials. chem-soc.si
Beyond their role as "mere" intermediates, arylboronic acids are integral to materials science. nih.gov Their unique electronic properties and ability to form dynamic covalent bonds with diols (sugar molecules) make them ideal components for chemical sensors and stimuli-responsive materials. rsc.org For instance, arylboronic acid-functionalized hydrogels can exhibit self-healing properties and respond to changes in pH or the presence of specific biomolecules, leading to applications in drug delivery and diagnostics. rsc.org
The reactivity of arylboronic acids can be tuned by the various substituents on the aromatic ring, influencing their electronic properties and stability. nih.govacs.org This tunability allows chemists to design specific building blocks for a wide array of complex molecular architectures.
The Distinctive Role of O-Alkyl-Substituted Benzeneboronic Acids
The introduction of an oxygen-alkyl (O-alkyl or alkoxy) substituent onto the benzene (B151609) ring of a boronic acid imparts distinct properties that influence its behavior and utility. One of the primary roles of such substituents is to modify the solubility of the molecule. researchgate.net For example, attaching alkyl chains, particularly long or branched ones, can significantly enhance the solubility of the boronic acid in common organic solvents, which is crucial for its processability in various chemical reactions. researchgate.net
Furthermore, the position of the alkoxy group on the benzene ring affects the compound's acidity and reactivity. mdpi.com When an alkoxy group is at the ortho position relative to the boronic acid, it can form an intramolecular hydrogen bond with the B-OH group. researchgate.netmdpi.com This interaction stabilizes the tetrahedral anionic form of the boronic acid, thereby increasing its acidity compared to the corresponding meta or para isomers. mdpi.com The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—also plays a critical role in the reactivity of the C-B bond, particularly in cross-coupling reactions. chem-soc.si
Rationale for Detailed Investigation of 4-(3,7-Dimethyloctyloxy)benzeneboronic Acid in Academic Research
The specific academic interest in this compound stems primarily from its application as a key building block in the synthesis of advanced functional polymers. ripublication.comresearchgate.net Specifically, this compound is a precursor for poly[2-methoxy-5-(3′,7′-dimethyloctyloxy)-1,4-phenylenevinylene], commonly known as MDMO-PPV. researchgate.net
MDMO-PPV is a highly soluble derivative of poly(p-phenylene vinylene) (PPV), a class of conjugated polymers known for their electroluminescent and conductive properties. rsc.orgnih.gov A major challenge in the application of PPVs is their poor solubility, which hinders their processing into thin films for electronic devices. nih.gov The rationale for incorporating the bulky and branched 3,7-dimethyloctyloxy side chain is to overcome this limitation. This specific O-alkyl group disrupts intermolecular packing, thereby rendering the resulting MDMO-PPV polymer highly soluble in common organic solvents. researchgate.netresearchgate.net This enhanced solubility allows for the fabrication of high-quality thin films necessary for devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (solar cells). researchgate.net
Therefore, the detailed investigation of this compound is driven by the need to synthesize and optimize materials for the field of plastic electronics, where solution-processable, functional polymers are in high demand.
Data Tables
Table 1: Physicochemical Properties of Phenylboronic Acid
For context, the properties of the parent compound, phenylboronic acid, are provided below.
| Property | Value |
| Chemical Formula | C₆H₇BO₂ |
| Molar Mass | 121.93 g/mol |
| Appearance | White to yellow powder |
| Melting Point | 216 °C (421 °F; 489 K) |
| Acidity (pKa) | 8.83 |
| Solubility in water | 10 g/L (20 °C) |
Data sourced from PubChem and Wikipedia. wikipedia.org
Compound Index
Strategic Synthetic Methodologies for 4 3,7 Dimethyloctyloxy Benzeneboronic Acid
Established Chemical Synthesis Pathways and Precursor Chemistry
Traditional synthetic routes to arylboronic acids provide a foundational framework for preparing 4-(3,7-dimethyloctyloxy)benzeneboronic acid. These methods typically involve the conversion of a pre-functionalized aromatic ring into the corresponding boronic acid.
Classical Boronation Reactions (e.g., from Aryl Halides via Borylation or Grignard Reagents)
The most common and well-established methods for synthesizing arylboronic acids start from aryl halides. dur.ac.uk One classical approach involves the formation of an organometallic intermediate, such as a Grignard reagent, which then reacts with a boron electrophile. sci-hub.segoogle.com This process begins with the reaction of an aryl halide (e.g., 4-bromo-1-(3,7-dimethyloctyloxy)benzene) with magnesium metal to form the corresponding Grignard reagent (phenylmagnesium bromide). libretexts.org This organomagnesium compound, which behaves like a carbanion, is then treated with a trialkyl borate, like trimethyl borate, to form a boronate ester. dur.ac.uk Subsequent acidic hydrolysis of the boronate ester yields the final arylboronic acid. dur.ac.uksci-hub.se While effective, this method requires strictly anhydrous conditions as Grignard reagents are highly sensitive to moisture, reacting with water to produce alkanes. libretexts.org
An alternative and widely used pathway is the palladium-catalyzed Miyaura borylation reaction. nih.govsigmaaldrich.com This cross-coupling reaction typically involves an aryl halide or triflate, a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂), a palladium catalyst, and a base. nih.govorganic-chemistry.org This method offers greater functional group tolerance compared to the Grignard route and avoids the need for highly reactive organometallic intermediates. dur.ac.uknih.gov The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to furnish a boronate ester, which can then be hydrolyzed to the boronic acid. pharmiweb.com
| Method | Starting Material | Key Reagents | Intermediate | Advantages | Limitations |
| Grignard Reaction | Aryl Halide | Magnesium (Mg), Trialkyl borate | Grignard Reagent, Boronate Ester | Inexpensive, suitable for large scale. dur.ac.ukgoogle.com | Requires strictly anhydrous conditions, sensitive to acidic protons. |
| Miyaura Borylation | Aryl Halide/Triflate | Diboron reagent (e.g., B₂pin₂), Palladium catalyst, Base | Boronate Ester | High functional group tolerance, milder conditions. dur.ac.uknih.gov | Cost of palladium catalyst and diboron reagents. nih.gov |
Functional Group Transformations Leading to the Dimethyloctyloxy Moiety
This reaction involves the SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comwikipedia.orgkhanacademy.org In the context of synthesizing this compound, a plausible route involves the deprotonation of 4-hydroxyphenylboronic acid with a strong base, such as sodium hydride, to form the corresponding phenoxide (an alkoxide). libretexts.orgyoutube.com This nucleophilic phenoxide then attacks an appropriate alkyl halide, such as 3,7-dimethyloctyl bromide, displacing the bromide leaving group to form the desired ether linkage. masterorganicchemistry.comkhanacademy.org For this SN2 reaction to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions. wikipedia.orglibretexts.org
Alternatively, the synthesis can be approached by first preparing 1-bromo-4-(3,7-dimethyloctyloxy)benzene. This precursor would be synthesized via a Williamson ether synthesis starting from 4-bromophenol (B116583) and 3,7-dimethyloctyl bromide. The resulting aryl bromide is then converted to the boronic acid using the methods described in section 2.1.1.
| Reactant 1 | Reactant 2 | Reaction Type | Key Conditions | Product Moiety |
| 4-Hydroxyphenylboronic acid | 3,7-Dimethyloctyl bromide | Williamson Ether Synthesis | Strong base (e.g., NaH) | Dimethyloctyloxy group attached to phenylboronic acid |
| 4-Bromophenol | 3,7-Dimethyloctyl bromide | Williamson Ether Synthesis | Strong base (e.g., NaH) | 4-(3,7-Dimethyloctyloxy)bromobenzene precursor |
Advanced Synthetic Approaches and Process Optimization
Modern synthetic chemistry emphasizes the development of more efficient, economical, and selective reactions. These advanced approaches aim to improve upon classical methods by increasing yields, reducing waste, and offering greater control over the reaction outcome.
High-Efficiency and Atom-Economical Preparations
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. researchgate.netjocpr.com Syntheses with high atom economy minimize the generation of byproducts. jocpr.com In the synthesis of boronic acids, direct C-H borylation is an exemplary atom-economical method. nih.gov This reaction, often catalyzed by transition metals like iridium or rhodium, directly converts an aromatic C-H bond into a C-B bond, avoiding the need for pre-functionalized aryl halides and the stoichiometric waste associated with their preparation. nih.govwikipedia.org This approach streamlines the synthesis by reducing the number of steps. wikipedia.org
Process optimization also involves using catalytic methods that are both efficient and allow for easy separation and reuse of the catalyst. For instance, palladium nanoparticles have been used to catalyze the borylation of aryl halides, offering high yields and the potential for catalyst recycling. researchgate.net Furthermore, developing one-pot, two-step procedures, such as an in-situ borylation followed by a Suzuki-Miyaura coupling, enhances efficiency by eliminating the need to isolate and purify the intermediate boronic acid. nih.govresearchgate.net
Chemo- and Regioselective Synthesis Strategies
Chemo- and regioselectivity are crucial for the synthesis of complex molecules, ensuring that the reaction occurs at the desired functional group and position. In the synthesis of this compound, regioselectivity is key to ensuring the boryl group is introduced at the para position relative to the alkoxy group.
When starting with 1-(3,7-dimethyloctyloxy)benzene, direct C-H borylation catalyzed by iridium complexes can be highly regioselective. wikipedia.org The regioselectivity in these reactions is often governed by steric effects, with the bulky catalyst preferentially attacking the least hindered C-H bond. wikipedia.org In the case of an alkoxy-substituted benzene (B151609), the borylation typically occurs at the para position to avoid steric clash with the substituent at the ipso position and the ortho positions. This provides a direct and selective route to the desired 4-substituted product. wikipedia.org Chemoselectivity is also important, for example, in palladium-catalyzed homologation reactions of arylboronic acids, where specific reagents react selectively at one boron site over another. nih.gov
Principles of Sustainable Synthesis in the Context of Boronic Acids
Sustainable synthesis, or green chemistry, aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgntu.edu.sg Boronic acids themselves are often considered "green" compounds due to their low toxicity and the fact that they degrade to boric acid in the environment. nih.govsigmaaldrich.com
Key principles of sustainable synthesis applicable to boronic acids include:
Catalysis: Using catalytic reagents in small amounts is preferable to stoichiometric reagents. bath.ac.uk Transition-metal-catalyzed reactions, such as Miyaura borylation and C-H activation, are central to this approach. rsc.orgbath.ac.uk
Atom Economy: As discussed, maximizing the incorporation of all materials used in the process into the final product is a fundamental goal. researchgate.netnih.gov Direct C-H borylation is a prime example of an atom-economical approach. nih.gov
Use of Safer Solvents and Reagents: Efforts are made to replace hazardous solvents with greener alternatives. technion.ac.il For example, performing reactions in water or using bio-based solvents like lactic acid can significantly improve the environmental profile of a synthesis. rsc.orgtechnion.ac.il Catalyst-free oxidations of arylboronic acids in such green solvents have been successfully demonstrated. technion.ac.il
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of catalysts that are active under mild conditions is an important area of research. acs.org
By integrating these principles, the synthesis of this compound can be made more environmentally friendly and economically viable.
Elucidating Reactivity and Mechanistic Pathways of 4 3,7 Dimethyloctyloxy Benzeneboronic Acid
Central Role in Cross-Coupling Chemistry
4-(3,7-Dimethyloctyloxy)benzeneboronic acid is a key building block in the construction of complex organic molecules, particularly biaryl structures. Its utility is most prominently showcased in the Suzuki-Miyaura coupling reaction, a versatile method for forming carbon-carbon bonds. wikipedia.org The large alkoxy substituent can impact solubility, steric interactions within the catalytic complex, and the electronic properties of the boronic acid.
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org The reaction couples an organoboron species, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: libretexts.orgchemrxiv.org
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) species, where the palladium center has inserted itself into the R¹-X bond. libretexts.orgyoutube.com This initial step produces a cis-palladium complex that typically isomerizes to a more stable trans complex. wikipedia.org
Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium(II) complex. wikipedia.orglibretexts.org For this compound, this process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species [R²-B(OH)₃]⁻. organic-chemistry.org This boronate then exchanges its organic group (the 4-(3,7-dimethyloctyloxy)phenyl group) with the halide on the palladium center, forming a new diorganopalladium(II) intermediate and regenerating the base. youtube.com The exact mechanism of transmetalation is complex and can vary depending on the specific reactants and conditions. wikipedia.org
Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium(II) complex are coupled, forming the new carbon-carbon bond of the desired product (R¹-R²). libretexts.orgchemrxiv.org This process reduces the palladium center from Pd(II) back to Pd(0), thus regenerating the active catalyst which can then enter another catalytic cycle. youtube.com
The choice of ligands and base is critical for the success of the Suzuki-Miyaura coupling, profoundly affecting reaction rates, yields, and selectivity. acs.orgacs.org
Ligands: The palladium catalyst is typically stabilized by ligands, most commonly phosphines. These ligands modulate the electronic and steric properties of the palladium center. Electron-rich and bulky ligands, such as SPhos, can enhance the reactivity of the catalyst, facilitating the oxidative addition step, especially with less reactive electrophiles like aryl chlorides. acs.org For a sterically demanding substrate like this compound, the choice of a sufficiently bulky ligand can be crucial to promote reductive elimination and prevent side reactions. nih.gov
Base: The base plays a multifaceted role in the catalytic cycle. Its primary function is to activate the boronic acid by converting it into a more reactive boronate salt, which facilitates the transmetalation step. researchgate.netorganic-chemistry.org The strength and nature of the base can significantly impact the reaction's outcome. Strong bases have been shown to accelerate the coupling of bulky arylboronic acids. acs.org Common bases include carbonates (e.g., Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). researchgate.net The selection of the base must also consider the stability of other functional groups present in the substrates. libretexts.org
Below is a table illustrating the general effect of different bases on the yield of Suzuki-Miyaura coupling reactions, based on typical findings in the literature.
| Base | Typical Solvent System | Relative Yield | Reference |
| Na₂CO₃ | Toluene/Ethanol/Water | High | researchgate.net |
| K₂CO₃ | Dioxane/Water | High | researchgate.net |
| K₃PO₄ | Toluene or Dioxane | Very High | acs.orgresearchgate.net |
| Cs₂CO₃ | Toluene/Water | Very High | researchgate.net |
| NaOH | DME/Water | Moderate to High | researchgate.net |
| TEA (Triethylamine) | DMF | Low to Moderate | researchgate.net |
This table represents generalized outcomes for arylboronic acids; specific results for this compound would require empirical validation.
The Suzuki-Miyaura coupling is known for its broad substrate scope, tolerating a wide variety of functional groups on both the boronic acid and the electrophile. nih.gov
Electrophiles: A wide range of electrophiles can be successfully coupled with arylboronic acids like this compound. These include aryl, heteroaryl, and vinyl halides (I, Br, Cl) and triflates (OTf). organic-chemistry.orgfishersci.no Modern catalyst systems with specialized ligands have enabled the efficient coupling of even challenging substrates like aryl chlorides. acs.org
Organoboron Reagents: The reaction is not limited to boronic acids. Boronate esters (e.g., pinacol (B44631) esters) and organotrifluoroborates are also effective coupling partners, often offering advantages in terms of stability and ease of handling. organic-chemistry.orgnih.gov
Despite its versatility, the reaction has limitations. Steric hindrance can be a significant factor. The bulky 3,7-dimethyloctyloxy group on the boronic acid may slow down the reaction with highly substituted electrophiles. Furthermore, substrates with certain functional groups, such as unprotected acidic protons (e.g., in indazoles or pyrazoles), can sometimes interfere with the catalyst, although specific protocols have been developed to address this. nih.gov Homocoupling of the boronic acid can also occur as a side reaction, particularly in the presence of oxygen. yonedalabs.com
The following table summarizes the general scope of electrophiles compatible with arylboronic acids in Suzuki-Miyaura coupling.
| Electrophile Class | Example | Typical Catalyst System | Reactivity Trend | Reference |
| Aryl Iodides | 4-Iodoanisole | Pd(PPh₃)₄ / Na₂CO₃ | Very High | libretexts.org |
| Aryl Bromides | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos / K₃PO₄ | High | acs.org |
| Aryl Chlorides | 4-Chloroacetophenone | Pd₂(dba)₃ / SPhos / K₃PO₄ | Moderate (requires advanced ligands) | acs.org |
| Aryl Triflates | 4-Nitrophenyl triflate | Pd(OAc)₂ / PCy₃ | High | organic-chemistry.orgfishersci.no |
| Vinyl Halides | (E)-1-Bromo-2-phenylethene | Pd(PPh₃)₄ / Na₂CO₃ | High | organic-chemistry.org |
| Heteroaryl Halides | 2-Bromopyridine | Pd(OAc)₂ / RuPhos / K₃PO₄ | Variable (depends on heterocycle) | fishersci.nonih.gov |
While the Suzuki-Miyaura reaction is the most prominent, arylboronic acids are versatile reagents in other coupling reactions as well. For instance, they can participate in palladium-catalyzed couplings with different types of electrophiles, such as allenylic derivatives, to form substituted 1,3-dienes. anu.edu.au The fundamental principles of catalyst activation and transmetalation often apply, although the specific conditions and mechanistic nuances may differ. Research continues to expand the utility of boronic acids into novel transformations, leveraging their stability, low toxicity, and predictable reactivity. organic-chemistry.org
Mechanistic Investigations of Suzuki-Miyaura Coupling with Diverse Electrophiles
Derivatization and Functionalization Strategies
Beyond its direct use in cross-coupling, this compound can be chemically modified to create other useful synthetic intermediates. A primary derivatization strategy involves the boronic acid moiety itself. It can be readily converted into various boronate esters, such as the pinacol ester, by reaction with an appropriate diol (e.g., pinacol). These esters often exhibit enhanced stability, are crystalline solids, and are easier to purify than the corresponding boronic acids, while retaining their activity in cross-coupling reactions.
Functionalization could also potentially target the aromatic ring or the alkyl side chain, although these transformations are less common. Electrophilic aromatic substitution on the phenyl ring would likely be directed by the strong ortho-, para-directing alkoxy group, though steric hindrance from the boronic acid and the bulky side chain would influence regioselectivity. The alkyl chain itself is relatively inert, but functionalization could be envisioned through radical-based reactions under specific conditions.
Esterification Reactions and Anhydride Formation of the Boronic Acid Group
The hydroxyl groups of the boronic acid moiety are key to its characteristic reactions, enabling reversible esterification with alcohols and diols, as well as intermolecular dehydration to form anhydrides.
Esterification Reactions:
Arylboronic acids readily undergo condensation reactions with 1,2- and 1,3-diols to form five- or six-membered cyclic boronate esters. nih.gov This esterification is a reversible equilibrium process, which can be driven toward the product side by removing the water generated during the reaction. nih.gov Common methods to achieve this include azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus or by adding a dehydrating agent.
The reaction mechanism involves the Lewis acidic trigonal planar boronic acid (sp² hybridized boron) reacting with a diol. The complexation is significantly influenced by the solution's pH and the pKa of the boronic acid. nih.gov The electron-donating nature of the 4-alkoxy group on this compound is expected to increase the pKa compared to unsubstituted phenylboronic acid, which affects the equilibrium constants for diol binding. nih.gov
Boronic acids are known to form tetrahedral boronate species, which are crucial intermediates in their reactions. ualberta.ca The formation of stable cyclic esters with diols enhances the nucleophilicity of the oxygen atoms, a principle that is leveraged in catalysis. ualberta.ca
Anhydride Formation:
Like other boronic acids, this compound can undergo intermolecular dehydration to form boronic anhydrides. orgsyn.org The most common form of these anhydrides is a six-membered ring containing three boron and three oxygen atoms, known as a boroxine (B1236090). This trimerization is also a reversible process. Solid boronic acids often exist in equilibrium with their boroxine form, and the dehydration can be accelerated by heating or by storage in a desiccated environment. orgsyn.org The addition of water readily hydrolyzes the boroxine back to the monomeric boronic acid. orgsyn.org The melting point observed for a boronic acid is often that of its anhydride, as the acid typically dehydrates before melting. orgsyn.org
| Reaction Type | Reactant | Reagent(s) | Product | Typical Conditions |
| Esterification | This compound | 1,2-Diol (e.g., Pinacol) | 2-(4-(3,7-Dimethyloctyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Toluene, reflux with Dean-Stark trap |
| Anhydride Formation | This compound | Heat / Vacuum | 2,4,6-Tris(4-(3,7-dimethyloctyloxy)phenyl)boroxine | Heating in an oven (e.g., at 110°C) orgsyn.org |
Conversion to Other Boron-Containing Species
To enhance stability, modify reactivity, or facilitate purification, boronic acids are frequently converted into other boron-containing species. These derivatives are often more robust and easier to handle in multi-step syntheses. nih.gov
Boronate Esters:
The most common conversion is the formation of boronate esters, particularly with pinacol (2,3-dimethyl-2,3-butanediol). Pinacol esters are significantly more stable towards air and chromatography than the corresponding free boronic acids. nih.gov They are widely used in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The synthesis is a straightforward esterification, as described previously, often yielding a stable, crystalline solid or a liquid that is soluble in common organic solvents. enamine.netgoogle.com
Organotrifluoroborate Salts:
Arylboronic acids can be readily converted into potassium aryltrifluoroborate salts (Ar-BF₃K). This transformation is typically achieved by treating the boronic acid or its ester with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). orgsyn.org These salts are generally highly stable, crystalline solids that are easy to handle and store. They serve as excellent coupling partners in various palladium-catalyzed reactions.
Other Boron Derivatives:
For specific applications, such as controlled release or sequential cross-coupling, boronic acids can be converted into other protected forms. These include N-methyliminodiacetic acid (MIDA) boronates and diethanolamine (B148213) boronate esters. nih.govacs.org These adducts are exceptionally stable but can be deprotected under specific conditions to release the free boronic acid for subsequent reactions. For instance, the reaction of a boronic ester with diethanolamine can yield a stable, easily isolated precipitate. nih.gov
| Product Species | Precursor | Reagent(s) | Key Features |
| Pinacol Boronate Ester | Boronic Acid | Pinacol | Enhanced stability, widely used in Suzuki coupling google.com |
| Potassium Trifluoroborate Salt | Boronic Acid / Boronate Ester | KHF₂ | Highly stable, crystalline solid orgsyn.org |
| Diethanolamine Boronate Ester | Boronic Acid / Boronate Ester | Diethanolamine | Stable, often crystalline adduct for protection/purification nih.gov |
| MIDA Boronate Ester | Boronic Acid | N-Methyliminodiacetic acid | Exceptionally stable for iterative cross-coupling strategies acs.org |
Advanced Materials Science: Incorporating 4 3,7 Dimethyloctyloxy Benzeneboronic Acid into Novel Architectures
Liquid Crystalline Systems and Mesophase Engineering
Liquid crystals represent a state of matter with properties intermediate between those of conventional liquids and solid crystals, exhibiting both fluidity and long-range molecular order. nih.gov This dual nature allows for the creation of materials whose optical and electrical properties can be controlled by external stimuli. The incorporation of specific functional groups, such as boronic acids, into mesogenic (liquid crystal-forming) molecules is a key strategy in mesophase engineering to develop advanced functional materials.
Design Principles for Thermotropic and Lyotropic Liquid Crystals Containing Boronic Acid Moieties
The formation of liquid crystal phases, or mesophases, is primarily driven by the anisotropic nature of the constituent molecules. doitpoms.ac.uk For a molecule to exhibit mesomorphism, it typically requires a combination of a rigid core and flexible peripheral units. In the case of molecules incorporating 4-(3,7-Dimethyloctyloxy)benzeneboronic acid, the phenylboronic acid group serves as a key part of the rigid core.
Liquid crystals are broadly classified into two types: thermotropic and lyotropic. nih.govdifferencebetween.com
Thermotropic liquid crystals exhibit phase transitions as a function of temperature. differencebetween.comnih.gov The design of thermotropic systems relies on creating molecules with a specific aspect ratio (length-to-breadth) that encourages orientational ordering upon melting from a solid state, before transitioning to a fully isotropic liquid at higher temperatures. doitpoms.ac.uk
Lyotropic liquid crystals form mesophases in the presence of a solvent, with phase transitions dependent on both temperature and concentration. wikipedia.orgmdpi.com These systems typically involve amphiphilic molecules that self-assemble into ordered aggregates, such as micelles or lamellar sheets, in a solvent. wikipedia.org
The boronic acid moiety introduces specific functionalities that influence mesophase formation. Its ability to form reversible covalent bonds with diols and act as a Lewis acid allows for the design of "smart" liquid crystals that respond to specific chemical stimuli. researchgate.net Furthermore, the B(OH)₂ group can participate in hydrogen bonding, which can promote self-assembly and stabilize certain mesophase structures. The rigidity of linking boronic acid-containing groups to linear molecules makes them an intriguing basis for synthesizing new liquid crystalline materials.
| Feature | Thermotropic Liquid Crystals | Lyotropic Liquid Crystals |
|---|---|---|
| Primary Driving Force | Temperature | Solvent Concentration & Temperature |
| Molecular Requirement | Anisotropic shape (e.g., rod-like, disk-like) | Amphiphilicity (hydrophilic and hydrophobic parts) |
| Formation Mechanism | Heating a solid or cooling an isotropic liquid | Dissolving an amphiphile in a suitable solvent |
| Role of Boronic Acid | Contributes to rigid core, potential for H-bonding to stabilize phases | Can act as a hydrophilic head, enabling self-assembly and response to diols |
Impact of the 3,7-Dimethyloctyloxy Chain on Mesophase Stability and Transition Temperatures
The flexible alkyl chain attached to the rigid core of a mesogen plays a crucial role in determining its liquid crystalline properties, including the temperature range of mesophase stability. researchgate.netmdpi.com The 3,7-dimethyloctyloxy chain is a branched alkyl group, and this branching has significant consequences compared to a linear chain of a similar length.
Key impacts of the branched 3,7-dimethyloctyloxy chain include:
Disruption of Crystalline Packing : The steric bulk of the branched chain hinders efficient packing in the solid state. This typically leads to a lowering of the melting point, which can broaden the temperature range over which a liquid crystalline phase is stable. researchgate.net
Increased Solubility : Branched chains enhance the solubility of the molecule in organic solvents. ripublication.comnih.gov This is particularly advantageous for lyotropic systems and for the processing of materials into thin films for device applications. The polymer MDMO-PPV, which features the 3,7-dimethyloctyloxy group, is noted for its improved solubility and film-forming properties. ripublication.com
Modification of Mesophase Type and Stability : The shape and volume of the flexible chain influence the delicate balance of intermolecular forces that stabilize a particular mesophase (e.g., nematic, smectic). researchgate.netnih.gov Branching can alter the molecule's effective shape, potentially favoring certain phases over others or destabilizing highly ordered smectic phases, which require more regular packing. researchgate.net The length of the alkyl chain itself is also a critical factor, with longer chains often promoting the formation of more ordered smectic phases. mdpi.commdpi.com
Studies on various liquid crystalline systems have shown that even minor changes to the terminal alkyl chain can significantly alter mesomorphic behavior and transition temperatures. researchgate.net The introduction of branched chains generally increases solubility and processability while shifting transition temperatures to lower values compared to their linear analogues. researchgate.net
Characterization of Orientational Order and Anisotropic Properties in Boronic Acid-Derived Liquid Crystals
The defining characteristic of a liquid crystal is its long-range orientational order, which gives rise to anisotropic properties—physical properties that vary with the direction of measurement. doitpoms.ac.ukquora.com The degree of this order is quantified by an order parameter, S.
Several advanced spectroscopic techniques are employed to characterize this order:
Polarized Optical Microscopy (POM) : This is a primary tool for identifying liquid crystalline phases by observing their unique textures under cross-polarized light. The birefringence (direction-dependent refractive index) of the material creates characteristic patterns that act as fingerprints for different mesophases.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for obtaining quantitative information on molecular and local bond orientational order. mdpi.comtandfonline.comaps.org By measuring anisotropic spin interactions (like dipolar and quadrupolar couplings), it is possible to determine order parameters for specific parts of the molecule. mdpi.com For boronic acid-containing liquid crystals, ¹³C and ²H NMR are particularly useful for probing the rigid core and flexible chains, respectively. aps.orgrsc.org
X-ray Diffraction (XRD) : XRD is used to determine the positional order within a mesophase. It can distinguish between the purely orientationally ordered nematic phase and the layer-structured smectic phases by revealing information about intermolecular distances and layer spacing.
The anisotropy of liquid crystals is evident in various properties, including their dielectric constant, refractive index, and electrical conductivity. nih.govquora.com These anisotropic properties are the foundation of most liquid crystal applications, particularly in electro-optical devices. 2physics.com
Potential for Electro-Optical and Photo-Responsive Materials
The integration of boronic acid moieties into liquid crystal architectures opens up possibilities for creating materials that respond to external electrical, optical, or chemical signals. researchgate.net
Electro-Optical Materials : The principle behind most liquid crystal displays (LCDs) is the reorientation of mesogens by an applied electric field, which modulates the transmission of light. 2physics.comresearchgate.net Liquid crystals containing boronic acid can be designed to exhibit dielectric anisotropy, allowing their director to be switched by an electric field. This forms the basis for applications in displays, spatial light modulators, and optical switches. nih.govrsc.orgmdpi.com
Photo-Responsive Materials : By combining boronic acid liquid crystals with photo-sensitive molecules like azobenzene (B91143), it is possible to create materials that change their phase or orientation upon light irradiation. rsc.orgrsc.orgmdpi.com The isomerization of the azobenzene unit can disrupt the liquid crystalline order, triggering a phase transition that results in a change in the material's optical properties. rsc.orgmdpi.com This could be harnessed in applications like optical data storage, photo-actuators, and smart windows. rsc.orgmdpi.com
Chemo-Responsive Sensors : The unique ability of boronic acid to bind with diols (such as sugars) can be coupled with the optical properties of a liquid crystal. researchgate.net When a boronic acid-functionalized liquid crystal system binds to a target analyte, the resulting molecular rearrangement can disrupt the liquid crystal's orientation, leading to a detectable optical signal. researchgate.netacs.orgnih.gov This principle can be used to develop highly sensitive, label-free biosensors.
Organic Electronic and Photonic Devices
The precise, bottom-up synthesis of complex organic molecules is a cornerstone of modern electronics, leading to the development of flexible, lightweight, and solution-processable devices. Arylboronic acids are indispensable reagents in this field, enabling the construction of extended π-conjugated systems that form the active layers in a variety of organic electronic devices.
Use as a Building Block for Conjugated Polymers and Oligomers in Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs)
This compound is a valuable monomer for the synthesis of conjugated polymers used in OPVs and OLEDs. Its utility stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Suzuki Polycondensation : This reaction forms carbon-carbon bonds between an arylboronic acid (or its ester) and an aryl halide, and it has become a dominant method for synthesizing conjugated polymers. researchgate.netacs.orgunimib.it The reaction is known for its high tolerance of functional groups and its use of environmentally benign boron reagents. researchgate.netmdpi.comnih.gov In a process called Suzuki polycondensation (SPC), bifunctional monomers—one with two boronic acid groups and another with two halide groups (an AA/BB approach)—are reacted to form a long polymer chain. researchgate.net
| Component of Monomer | Function in Polymer/Device | Example Contribution from this compound |
|---|---|---|
| Aromatic Core (Benzene) | Forms the π-conjugated backbone for charge transport. | Provides the repeating phenyl unit in the polymer chain. |
| Boronic Acid Group [-B(OH)₂] | Reactive site for Suzuki polycondensation, enabling polymer chain growth. | Allows the monomer to be coupled with an aryl dihalide comonomer. |
| Alkoxy Side Chain [-O-(3,7-Dimethyloctyl)] | Ensures solubility for solution processing; influences morphology and charge mobility. | The branched chain enhances solubility, preventing aggregation and facilitating the formation of high-quality thin films for devices. ripublication.com |
Application in OPVs and OLEDs : Conjugated polymers are the active materials in OPVs and OLEDs due to their semiconducting properties. acs.org
In OLEDs , an electric current is passed through a thin film of the polymer, causing it to emit light through electroluminescence. The color of the emitted light can be tuned by modifying the chemical structure of the polymer's backbone.
In OPVs , the polymer absorbs sunlight to create excitons (bound electron-hole pairs), which are then separated at an interface with an electron-accepting material to generate a photocurrent.
The 4-(3,7-dimethyloctyloxy)phenyl unit acts as an electron-donating building block. When copolymerized with an electron-accepting comonomer, it creates a donor-acceptor (D-A) polymer. This D-A architecture is highly effective for OPV applications because it lowers the polymer's bandgap, allowing it to absorb a broader range of the solar spectrum, and facilitates charge separation.
The 3,7-dimethyloctyloxy side chain is particularly critical for device fabrication. Most high-performance organic electronic devices are fabricated from solution using techniques like spin-coating or inkjet printing. The branched side chain imparts excellent solubility to the otherwise rigid and insoluble conjugated polymer backbone, making these processing methods possible. ripublication.com A well-known example is the polymer MDMO-PPV, which incorporates this specific side chain to enhance its processability for use in polymer solar cells. ripublication.comacs.orgrsc.orgntmdt-si.com Research has shown that this side chain provides superior solubility and film-forming properties compared to other common branched groups like 2-ethylhexyl. ripublication.com
Charge Transport Characteristics and Carrier Mobility in Boronic Acid-Functionalized Semiconductors
The performance of organic semiconductors is fundamentally linked to their ability to transport charge, a property quantified by carrier mobility. The molecular structure, particularly the side chains appended to a conjugated core, plays a critical role in thin-film morphology and, consequently, charge transport. The 3,7-dimethyloctyloxy side chain, present in this compound, is structurally similar to that used in well-studied polymers like poly[2-methoxy-5-(3',7'-dimethyloctyloxy)-1,4-phenylenevinylene] (MDMO-PPV). nih.govresearchgate.net
Investigations into MDMO-PPV reveal a complex landscape of charge transport and trapping states that are distributed in energy. nih.govresearchgate.net Thermally stimulated current (TSC) studies on MDMO-PPV have identified trapping states with various activation energies. nih.gov For instance, extrinsic excitation can lead to effective photoconductivity activation energies of 0.15 eV, which can decrease to 0.05 eV under intrinsic excitation. nih.gov Deeper trap states with activation energies of 0.28-0.3 eV and 0.8-0.85 eV have also been identified. nih.gov These findings highlight that the side chain influences the energetic disorder within the material, creating a distribution of transport and trapping sites that directly impacts carrier mobility. nih.gov The presence of such a bulky side chain in a boronic acid-functionalized semiconductor would similarly be expected to influence molecular packing and the energetic landscape for charge carriers.
In the broader context of high-mobility organic semiconductors, such as those based on diketopyrrolopyrrole, long alkyl chains are crucial for enhancing solution processability. mdpi.com The strategic engineering of these side chains is a key method for optimizing thin-film morphology to enhance charge carrier transport. mdpi.com Therefore, the dimethyloctyloxy group in this compound can be viewed as a tool to modulate solubility and film formation, which are prerequisites for achieving efficient charge transport in semiconductor devices.
| Parameter | Value (in MDMO-PPV) | Excitation Condition |
|---|---|---|
| Photoconductivity Activation Energy | 0.15 eV | Extrinsic |
| Photoconductivity Activation Energy | 0.05 eV | Intrinsic |
| Deep Trap State Activation Energy | 0.28-0.3 eV | - |
| Deep Trap State Activation Energy | 0.8-0.85 eV | - |
Emission Properties and Luminescence Efficiency in Organic Light-Emitting Diodes (OLEDs)
Boron-containing compounds have emerged as highly effective components in materials for Organic Light-Emitting Diodes (OLEDs), particularly as electron-accepting units in donor-acceptor (D-A) type emitters. nih.govnih.gov This molecular design can lead to materials exhibiting thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially achieving near-100% internal quantum efficiency. researchgate.net
The integration of boronic acid derivatives into OLEDs can significantly influence their emission properties. For instance, diboron-based D-A-D type molecules have been developed that demonstrate excellent TADF properties, leading to green OLEDs with high external quantum efficiencies (EQE) of up to 37.8% and minimal efficiency roll-off at high brightness. researchgate.net Similarly, four-coordinate fluoroboron emitters have been engineered to produce sky-blue to pure-blue light with high efficiency and long operational lifetimes. nih.gov In one study, simple methyl substitution on the phenyl bridge of a boron-containing emitter resulted in a five-fold increase in EQE to 18.9% and a thirty-fold improvement in device lifetime. nih.gov
While specific data for this compound in OLEDs is not detailed, its phenylboronic acid core can act as a building block for more complex D-A emitters. The electron-deficient boron center can be paired with electron-donating moieties to create materials with tailored HOMO/LUMO levels and small singlet-triplet energy gaps, which are crucial for efficient TADF. The dimethyloctyloxy side chain would primarily serve to enhance the material's processability and influence film morphology, which also affects luminescence efficiency and device stability. researchgate.net
| Emitter Type | Max. EQE (%) | Emission Color | Key Feature |
|---|---|---|---|
| Diboron-based (CzDBA) | 37.8% | Green | TADF with low roll-off researchgate.net |
| Four-coordinate fluoroboron (Compound 8) | 18.9% | Sky-blue | TADF with long lifetime nih.gov |
| Dimesitylborane-based (SPA-2-FDMB) | 8.1% | Yellow | Single-layer PhOLED nih.gov |
Integration into Field-Effect Transistors and Memory Devices
The interface between the dielectric and the organic semiconductor is a critical determinant of performance in organic field-effect transistors (OFETs). Modifying this interface with a self-assembled monolayer (SAM) is a widely used strategy to reduce charge trapping and improve carrier mobility. researchgate.net Phenylboronic acid and its derivatives have been successfully used as SAMs to functionalize dielectric surfaces like Al₂O₃. researchgate.net
These boronic acid-based SAMs passivate the dielectric surface, which can significantly lower the density of charge traps at the crucial dielectric/semiconductor interface. researchgate.net This passivation leads to an improvement in the electrical characteristics of the OFET, most notably an increase in the field-effect mobility. researchgate.net The improvement is often attributed to the favorable morphology of the organic semiconductor layer that is induced by the modified surface energy of the SAM-treated dielectric. researchgate.net The this compound molecule is well-suited for this application. Its boronic acid head can anchor to the oxide dielectric, while the long, insulating dimethyloctyloxy tail would form a well-ordered, low-energy surface, promoting better crystalline growth of the overlying semiconductor layer and enhancing device performance.
Self-Assembly and Supramolecular Frameworks
Boronic Acid-Driven Reversible Covalent Interactions
A key feature of the boronic acid functional group is its ability to form reversible covalent bonds with diols. acs.orgnih.gov This reaction yields cyclic boronate esters, which are stable covalent structures that can also dissociate back to the original boronic acid and diol under specific conditions, such as a change in pH. researchgate.netrsc.org This dynamic equilibrium is the foundation of boronic acid's utility in creating "smart" materials and self-organizing systems. nih.govbath.ac.uk
The formation of boronate esters is a rapid and stable interaction, making it an excellent tool for driving the assembly of molecules into larger, ordered structures. acs.orgresearchgate.net Despite the stability of the B-O covalent bonds, their formation is reversible, which allows for error-checking and the creation of thermodynamically stable supramolecular architectures like macrocycles, capsules, and polymers. nih.govresearchgate.net This dynamic covalent chemistry has been widely exploited in the development of self-healing materials, sensors, and drug delivery systems. researchgate.netrsc.org
Construction of Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with highly ordered structures. Boronic acids are fundamental building blocks in the synthesis of many COFs. nih.govresearchgate.net The construction of these frameworks often relies on the self-condensation of boronic acids to form boroxine (B1236090) rings (a six-membered ring of alternating boron and oxygen atoms) through dehydration, or the reaction of boronic acids with polyol linkers to create frameworks held together by boronate ester bonds. researchgate.netrsc.org
These reactions are typically reversible, which allows for the correction of defects during the crystallization process, leading to materials with high structural order. researchgate.net The resulting COFs possess uniform porosity and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. nih.gov By using functionalized building blocks like this compound, the properties of the resulting COF can be tailored. The dimethyloctyloxy groups would line the pores of the framework, imparting a hydrophobic character and potentially influencing the selective adsorption of guest molecules.
Formation of Controlled Nanostructures via Self-Organization (e.g., Helical Polymers)
The capacity of boronic acids for reversible interactions also enables the formation of controlled nanostructures through self-organization. Boronic acid-containing block copolymers, for example, can self-assemble in aqueous media to form well-defined micelles and other aggregates. acs.org The assembly and disassembly of these nanostructures can be triggered by external stimuli like changes in pH or the addition of diol compounds such as glucose. acs.org
Furthermore, the interaction of boronic acids with specific biological molecules can induce the formation of higher-order structures. For instance, guanosine, which contains a diol moiety, can form boronate ester bonds with boronic acids and self-assemble into G-quartets and helical structures through hydrogen bonding and π-π stacking interactions. rsc.org Similarly, boronic acid-functionalized polymers have been shown to interact with helical polysaccharides like schizophyllan, crosslinking the polymer chains and leading to new supramolecular architectures. rsc.org The chiral 3,7-dimethyloctyloxy group in this compound could introduce an additional element of stereochemical control, potentially favoring the formation of specific chiral or helical nanostructures during self-assembly processes.
Dynamic Covalent Chemistry (DCC) Applications
Dynamic covalent chemistry (DCC) leverages reversible chemical reactions to create adaptable and responsive molecular systems. Boronic acids are exemplary components in DCC due to their ability to form dynamic covalent bonds with diols, creating boronate esters. nih.gov This reversible interaction is central to the development of advanced materials such as self-healing polymers, vitrimers (covalent adaptable networks), and stimuli-responsive hydrogels. whiterose.ac.ukrsc.org
The incorporation of this compound into such materials offers unique structural and functional advantages derived from its specific substituent. The core of its reactivity lies in the phenylboronic acid moiety, which reversibly condenses with 1,2- or 1,3-diols. This reaction is an equilibrium that can be influenced by factors such as pH, temperature, and the presence of competing diols, allowing for dynamic bond exchange within a polymer network.
The key feature of this compound is its long, branched alkyl (dimethyloctyloxy) tail. This hydrophobic group can significantly influence the properties of materials constructed using DCC. For instance, in the context of self-healing polymers, this group could enhance solubility in nonpolar organic solvents or act as a plasticizer, potentially improving the mobility of polymer chains and accelerating healing processes. In covalent adaptable networks, which behave like thermosets at service temperatures but can be reprocessed like thermoplastics at elevated temperatures, this bulky side chain could be used to tune the viscoelastic properties and the network's topology freezing transition temperature.
Furthermore, the amphiphilic nature imparted by the hydrophobic tail and the hydrophilic boronic acid group could be exploited to create self-assembling systems, such as micelles or vesicles, that are held together by dynamic covalent bonds. These structures could be designed to respond to specific stimuli, like the introduction of a competitive diol (e.g., a saccharide), leading to their disassembly and the controlled release of an encapsulated cargo. whiterose.ac.uk
Table 1: Potential Influence of Substituents on Phenylboronic Acid in DCC Applications
| Compound | Substituent at Para-Position | Key Structural Feature | Potential Impact on DCC Polymer Properties |
|---|---|---|---|
| Phenylboronic acid | -H | Baseline aromatic structure | Standard for boronate ester formation; provides rigidity. |
| 4-Aminophenylboronic acid | -NH₂ | Electron-donating, basic | Lowers pKa, facilitating boronate ester formation at physiological pH. Can participate in hydrogen bonding. |
| This compound | -O-(CH₂)₂-CH(CH₃)-(CH₂)₃-CH(CH₃)₂ | Bulky, hydrophobic, flexible | Increases solubility in organic media, imparts amphiphilicity, may lower the glass transition temperature, and can influence self-assembly behavior. |
Sensing and Recognition Platforms
The unique ability of boronic acids to reversibly bind with diols makes them a cornerstone of modern sensing and molecular recognition technology, particularly for saccharides and glycans. nih.gov
The fundamental principle behind the recognition of saccharides by boronic acids is the formation of stable five- or six-membered cyclic boronate esters with cis-1,2- or cis-1,3-diol units, which are common structural motifs in sugars. rsc.orgnih.gov The boronic acid exists in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral form (sp³ hybridized).
The neutral form reacts slowly with diols. However, upon binding to a diol, the boron atom becomes more Lewis acidic, facilitating a change to the more stable tetrahedral boronate ester, especially at alkaline or physiological pH. nih.gov This structural and electronic change is the primary event that is transduced into a detectable signal in a sensor. The strength of this interaction and the optimal pH for binding are dependent on the pKa of the boronic acid and the structure of the saccharide. For example, fructose (B13574), which contains both furanose and pyranose forms with suitably oriented diols, generally exhibits a higher affinity for phenylboronic acids compared to glucose.
The 4-(3,7-dimethyloctyloxy) substituent on the phenyl ring can influence this interaction. While it is not an electron-withdrawing or -donating group that would significantly alter the pKa of the boronic acid, its steric bulk could create a specific binding pocket that favors certain saccharides over others, potentially enhancing selectivity. Moreover, its hydrophobicity could be used to anchor the sensing molecule within a lipid membrane or on a hydrophobic surface, enabling the detection of analytes in biological environments.
The conversion of the boronic acid from a neutral to an anionic state upon saccharide binding is the key to sensor design. This event can be coupled to various signal transduction mechanisms. rsc.orgmagtech.com.cn
Fluorescent Sensors: These are the most common type of boronic acid-based sensors. The boronic acid recognition unit is typically linked to a fluorophore. The binding of a saccharide modulates the fluorescence output through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). In a typical PET sensor, a tertiary amine is placed near the boronic acid. In the unbound state, the amine's lone pair of electrons can quench the fluorophore's emission. Upon saccharide binding, the boron becomes more Lewis acidic, forming a dative bond with the amine, which reduces its quenching ability and "turns on" the fluorescence. nih.gov The bulky side chain of this compound could be used to tune the sensor's solubility and microenvironment, affecting its photophysical properties.
Colorimetric Sensors: In these sensors, saccharide binding leads to a change in the absorption spectrum of a chromophore, resulting in a visible color change. This is often achieved by using dye molecules where the electronic conjugation pathway is altered upon the structural change of the boronic acid from trigonal to tetrahedral.
Electrochemical Sensors: These sensors detect changes in electrochemical properties, such as current or potential, upon saccharide binding. The binding event can alter the redox potential of an integrated electrochemical probe or change the impedance at an electrode surface.
Table 2: Principles of Boronic Acid-Based Sensor Platforms
| Sensor Type | Transduction Principle | Typical Signal Change | Key Design Elements |
|---|---|---|---|
| Fluorescent | Modulation of Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). | Increase or decrease in fluorescence intensity, or a shift in emission wavelength (ratiometric sensing). nih.gov | Boronic acid receptor, fluorophore, and often a linker/modulator (e.g., an amine). |
| Colorimetric | Alteration of the electronic structure and absorption properties of a conjugated dye system. | Visible color change (shift in λmax). | Boronic acid integrated into a chromophore (e.g., Alizarin Red S). |
| Electrochemical | Change in the redox properties or impedance at an electrode surface. | Change in current (amperometric) or potential (potentiometric). | Boronic acid-functionalized polymer or self-assembled monolayer on an electrode. |
A major challenge in saccharide sensing is achieving high specificity for a particular sugar (e.g., glucose) in the presence of other structurally similar saccharides (e.g., fructose, galactose). nih.gov Sensitivity is also critical, especially for detecting analytes at physiologically relevant concentrations.
Several strategies are employed to enhance specificity:
Diboronic Acid Receptors: Using two boronic acid groups on a single molecular scaffold allows for the "chelation" of a single saccharide molecule that has multiple diol groups. By carefully controlling the spacing and orientation of the boronic acids, one can create a receptor that is geometrically complementary to the diols of a specific target sugar. nih.gov
pKa Tuning: Modifying the phenyl ring with electron-withdrawing groups lowers the pKa of the boronic acid, allowing it to bind saccharides more effectively at neutral pH (7.4), which is crucial for biological applications. magtech.com.cn
Steric and Environmental Control: The introduction of bulky substituents, such as the 3,7-dimethyloctyloxy group, can create steric hindrance that selectively disfavors the binding of larger or differently shaped saccharides. This could be a pathway to developing sensors with unique selectivity profiles that differ from simple phenylboronic acid.
Sensitivity can be optimized by choosing highly efficient fluorophores (for fluorescent sensors) with high quantum yields and large Stokes shifts to minimize background interference. nih.govmdpi.com For any sensor based on this compound, the hydrophobic chain could be leveraged to pre-concentrate the sensor in specific non-aqueous or membrane-like phases, potentially increasing the effective local concentration of the analyte and enhancing sensitivity.
Catalytic Applications of 4 3,7 Dimethyloctyloxy Benzeneboronic Acid and Its Derivatives
Organocatalysis and Lewis Acid Catalysis
Boronic acids have emerged as versatile catalysts in organic synthesis. nih.gov Their ability to form reversible covalent bonds with hydroxyl groups provides a pathway for the transient activation of substrates, avoiding the need for stoichiometric activating agents. ualberta.ca This mode of action is central to their function in both organocatalysis and Lewis acid catalysis.
The Lewis acidity of boronic acids is a key feature of their catalytic activity. Electron-deficient arylboronic acids, in particular, can activate substrates through the polarization of C–O bonds. ualberta.ca While the 4-(3,7-Dimethyloctyloxy) group is electron-donating, the inherent electrophilicity of the boron center still allows 4-(3,7-Dimethyloctyloxy)benzeneboronic acid to function as a Lewis acid catalyst.
The catalytic reactivity of arylboronic acids can be influenced by their substituents. ualberta.ca The large 3,7-dimethyloctyloxy group may provide steric hindrance that can be exploited for stereoselective transformations. Furthermore, the electronic nature of the substituent can be fine-tuned to modulate the Lewis acidity of the boron center, thereby controlling its catalytic activity.
Arylboronic acids have been shown to catalyze dehydrative C-alkylation of 1,3-dicarbonyl compounds with benzylic alcohols, demonstrating their capacity to facilitate C-C bond formation. acs.org This process is believed to proceed through an SN1-type mechanism, where the boronic acid, sometimes in conjunction with a co-catalyst like oxalic acid, forms a potent Brønsted acid in situ. acs.org
Table 1: Examples of Arylboronic Acid Catalyzed Reactions
| Reaction Type | Catalyst | Substrates | Product | Ref |
|---|---|---|---|---|
| Dehydrative Etherification | Pentafluorophenylboronic acid / Oxalic acid | Benzylic alcohols | Ethers | acs.org |
| Dehydrative C-alkylation | Pentafluorophenylboronic acid / Oxalic acid | 1,3-diketones, Benzylic alcohols | Alkylated 1,3-diketones | acs.org |
A crucial step in many boronic acid-catalyzed reactions is the formation of an adduct between the boronic acid and the substrate. This interaction activates the substrate towards subsequent transformations. For instance, in the activation of carboxylic acids, arylboronic acids can form acyloxyboronic acid intermediates. nih.gov This activation can facilitate reactions such as amidation. nih.gov
The formation of these adducts is a reversible process, which is a hallmark of catalysis. The specific nature of the adduct and the subsequent reaction pathway can depend on the reaction conditions and the specific boronic acid used. nih.gov
Cooperative Catalysis with Transition Metals or Other Organocatalysts
The versatility of boronic acid catalysis allows for its integration with other catalytic systems, leading to cooperative or dual catalytic methodologies. ualberta.ca For example, the combination of boronic acids with chiral amines has been used for the direct asymmetric allylation of aldehydes with allylic alcohols. ualberta.ca In such systems, the boronic acid activates the alcohol, while the chiral amine activates the aldehyde and controls the stereochemistry of the reaction.
Furthermore, boronic acids can be used in conjunction with transition metal catalysts. A cooperative catalytic system consisting of chiral rhodium/silver nanoparticles and a Lewis acid like Sc(OTf)₃ has been developed for the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated amides. nih.gov While the arylboronic acid in this case is a reactant, it highlights the potential for boronic acid derivatives to participate in complex catalytic systems.
Arylboronic acids and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) can also act as a cooperative catalytic system for the dehydrative condensation of carboxylic acids and amines to form amides. nih.gov This cooperative use is significantly more effective than using either catalyst individually. nih.gov
Acidic Catalysis by Boronic Acid Derivatives
Boronic acids are known to participate in acid-catalyzed reactions. nih.gov Their acidity can be enhanced through the in situ formation of stronger Brønsted acids. For example, the combination of a boronic acid with oxalic acid can generate a potent catalytic species capable of promoting dehydrative reactions of benzylic alcohols. nih.gov This generated acid is thought to facilitate the formation of a carbocation intermediate, which then reacts with a nucleophile. nih.gov
The formation of boronic acid anhydrides, particularly under dehydrating conditions, can also play a significant role in catalysis. nih.gov These anhydrides can act as powerful activating agents for carboxylic acids in amidation reactions. nih.gov The specific catalytic species and mechanism can be highly dependent on the reaction conditions and the nature of the boronic acid catalyst. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pentafluorophenylboronic acid |
| Oxalic acid |
| Allyltrimethylsilane |
| Scandium triflate (Sc(OTf)₃) |
Advanced Computational and Theoretical Investigations
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and predicting the chemical behavior of a molecule.
DFT Calculations for Ground and Excited State Properties
DFT calculations would be employed to determine the optimized molecular geometry of 4-(3,7-Dimethyloctyloxy)benzeneboronic acid in its ground state. This would provide precise information on bond lengths, bond angles, and dihedral angles. From this optimized structure, a variety of electronic properties could be calculated.
Hypothetical Data Table for Ground State Properties:
| Property | Calculated Value |
| Ground State Energy (Hartree) | Data not available |
| Dipole Moment (Debye) | Data not available |
| Isotropic Polarizability (a.u.) | Data not available |
Furthermore, Time-Dependent DFT (TD-DFT) would be used to investigate the properties of the molecule in its electronically excited states. This is crucial for understanding its potential applications in areas like photochemistry and as a fluorescent sensor.
Hypothetical Data Table for Excited State Properties:
| Excited State | Excitation Energy (eV) | Oscillator Strength |
| S1 | Data not available | Data not available |
| S2 | Data not available | Data not available |
| S3 | Data not available | Data not available |
Frontier Molecular Orbital (FMO) Analysis and Reaction Pathway Predictions
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that helps in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.
The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies a more reactive species.
Hypothetical Data Table for FMO Analysis:
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
By analyzing the FMOs and mapping the electrostatic potential, potential sites for electrophilic and nucleophilic attack can be identified, allowing for predictions of reaction pathways with other molecules.
Molecular Dynamics Simulations for Supramolecular Assembly and Material Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, which possesses both a hydrophilic boronic acid head and a bulky, hydrophobic dimethyloctyloxy tail, MD simulations would be invaluable for understanding its self-assembly behavior in different solvents.
These simulations could predict the formation of various supramolecular structures, such as micelles, vesicles, or liquid crystals. By analyzing the trajectories of the molecules, information about the stability, size, and morphology of these assemblies could be obtained. This would be crucial for designing and understanding materials based on this compound for applications in drug delivery, sensing, or as soft materials.
Prediction of Spectroscopic Features and Their Correlation with Experimental Data
Quantum chemical calculations can be used to predict various spectroscopic properties of a molecule. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and to aid in the interpretation of the experimental results.
For this compound, DFT calculations could be used to predict its:
Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies, a theoretical vibrational spectrum can be generated. This would help in assigning the various peaks in an experimental IR or Raman spectrum to specific molecular vibrations.
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the ¹H and ¹³C atoms, as well as the ¹¹B atom, can be calculated. These theoretical chemical shifts are a powerful tool for interpreting complex NMR spectra and confirming the connectivity of the atoms in the molecule.
UV-Vis Absorption Spectrum: TD-DFT calculations can predict the electronic transitions and their corresponding absorption wavelengths, which can be directly compared to an experimental UV-Vis spectrum.
Hypothetical Data Table for Predicted vs. Experimental Spectroscopic Data:
| Spectroscopic Data | Predicted Value | Experimental Value |
| Key IR Peak (B-O-H stretch, cm⁻¹) | Data not available | Data not available |
| ¹H NMR Chemical Shift (aromatic-H, ppm) | Data not available | Data not available |
| ¹³C NMR Chemical Shift (C-B, ppm) | Data not available | Data not available |
| UV-Vis λmax (nm) | Data not available | Data not available |
Sophisticated Analytical Methodologies for Research Characterization Beyond Basic Identification
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Adducts and Polymers
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of complex molecules and materials incorporating "4-(3,7-Dimethyloctyloxy)benzeneboronic acid".
For materials that are insoluble or exist in a solid form, such as crystalline powders or polymers, solid-state NMR (ssNMR) provides critical structural information. Unlike solution NMR, ssNMR can analyze amorphous and crystalline materials, offering insights into the local environment of the boron, carbon, and proton nuclei acs.org. ¹¹B ssNMR is particularly powerful for studying boronic acids, as the boron nucleus is sensitive to its coordination environment researchgate.net. This technique can distinguish between trigonal planar (three-coordinate) and tetrahedral (four-coordinate) boron species, which is crucial for understanding intermolecular interactions like dative bonding in boronic acid-containing polymers acs.orgresearchgate.net. Advanced 2D ssNMR techniques, such as ¹¹B-¹¹B correlation experiments, can even probe the self-assembly of boronic acid residues in the solid state, revealing details about the structure of boroxine (B1236090) rings and other supramolecular architectures rsc.org.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital tool for the precise determination of molecular weights and elemental compositions. For "this compound," HRMS can confirm its molecular formula with high accuracy rsc.org. This technique is also instrumental in the analysis of reaction products and potential impurities. Tandem mass spectrometry (MS/MS) capabilities of modern HRMS instruments allow for fragmentation analysis, which can provide further structural information by breaking the molecule into smaller, identifiable pieces. This is particularly useful for confirming the structure of derivatives and adducts waters.com.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is exceptionally well-suited for the analysis of large molecules like polymers and supramolecular assemblies acs.org. When "this compound" is incorporated into a polymer, MALDI-TOF can be used to determine the molecular weight distribution, the mass of the repeating monomer unit, and the identity of the end groups . This information is critical for confirming the success of a polymerization reaction and for understanding the physical properties of the resulting material. The technique has also been adapted for the analysis of peptide boronic acids, demonstrating its versatility in characterizing complex biomolecular structures containing boronic acid moieties nih.govacs.org.
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline and Nanostructural Analysis of Materials
X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS) are powerful techniques for probing the solid-state structure of materials over different length scales.
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline materials. For a crystalline sample of "this compound" or a derivative, single-crystal XRD can provide precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding and π-stacking nih.govsemanticscholar.org. Powder XRD can be used to identify crystalline phases and to assess the degree of crystallinity in a material.
Small-Angle X-ray Scattering (SAXS) is used to investigate structural features on the nanometer scale (typically 1-100 nm). For materials containing "this compound" that self-assemble into ordered nanostructures, such as liquid crystals or block copolymers, SAXS can provide information about the size, shape, and spacing of these structures researchgate.net. This is crucial for understanding the morphology and macroscopic properties of these advanced materials.
Advanced Spectroscopic Techniques (UV-Vis, Fluorescence, IR, Raman) for Electronic and Vibrational Characterization of Functionalized Materials
A variety of spectroscopic techniques are employed to characterize the electronic and vibrational properties of materials functionalized with "this compound".
UV-Vis Spectroscopy : Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The benzene (B151609) ring in "this compound" gives rise to characteristic absorption bands in the UV region. Changes in the position and intensity of these bands upon functionalization or incorporation into a material can provide insights into the electronic structure and conjugation researchgate.netresearchgate.net.
Fluorescence Spectroscopy : If the molecule or a material containing it is fluorescent, fluorescence spectroscopy can be used to study its emission properties. The fluorescence spectrum is sensitive to the local environment, and changes in emission can be used to probe interactions with other molecules or changes in the material's morphology nih.gov.
Infrared (IR) and Raman Spectroscopy : These techniques provide information about the vibrational modes of a molecule, which are characteristic of its chemical bonds and functional groups. In the IR and Raman spectra of "this compound," one can identify vibrations associated with the O-H and B-O bonds of the boronic acid group, the C-H bonds of the alkyl chain and aromatic ring, and the C-O ether linkage nih.govresearchgate.netsemanticscholar.org. These techniques are highly sensitive to intermolecular interactions, such as hydrogen bonding, and can be used to study the structural organization of the material.
Table of Referenced Research Findings
| Analytical Technique | Compound/Material Type | Key Findings |
| 2D NMR (COSY, HSQC) | Polymers | Overcomes signal overlap in 1D NMR for detailed structural analysis ismar.org. |
| ¹¹B Solid-State NMR | Boronic acid-containing materials | Distinguishes between three- and four-coordinate boron, providing insight into intermolecular bonding acs.orgresearchgate.netresearchgate.net. |
| 2D ¹¹B-¹¹B Solid-State NMR | Self-assembled boronic acids | Elucidates the structure of boroxine rings and other supramolecular assemblies rsc.org. |
| High-Resolution Mass Spectrometry | This compound | Confirms molecular formula with high accuracy rsc.org. |
| MALDI-TOF Mass Spectrometry | Polymers | Determines molecular weight distribution, repeating units, and end-group identity . |
| MALDI-TOF Mass Spectrometry | Peptide boronic acids | Enables characterization of complex biomolecular structures containing boronic acids nih.govacs.org. |
| X-ray Diffraction (XRD) | Crystalline derivatives | Provides precise bond lengths, angles, and details of intermolecular interactions nih.govsemanticscholar.org. |
| Small-Angle X-ray Scattering (SAXS) | Self-assembled materials | Reveals the size, shape, and spacing of nanoscale domains researchgate.net. |
| UV-Vis Spectroscopy | Functionalized materials | Probes electronic structure and conjugation through characteristic absorption bands researchgate.netresearchgate.net. |
| Fluorescence Spectroscopy | Fluorescent materials | Studies emission properties and sensitivity to the local environment nih.gov. |
| IR and Raman Spectroscopy | Functionalized materials | Identifies characteristic vibrational modes of functional groups and studies intermolecular interactions nih.govresearchgate.netsemanticscholar.org. |
Emerging Research Trajectories and Future Prospects in the Field of 4 3,7 Dimethyloctyloxy Benzeneboronic Acid Chemistry
Integration into Advanced Nanomaterials and Hybrid Systems
The incorporation of 4-(3,7-Dimethyloctyloxy)benzeneboronic acid into nanomaterials and hybrid systems is a promising avenue for creating functional materials with tailored properties. The phenylboronic acid moiety can act as a versatile anchor for immobilization onto various nanostructures, while the long, branched alkyl chain can influence the dispersibility and interfacing of these nanomaterials in different media.
Research has demonstrated the successful functionalization of magnetic nanoparticles with phenylboronic acid derivatives for various applications, including the enrichment of saccharides and glycoproteins. nih.govacs.org For instance, phenylboronic acid-functionalized magnetic nanoparticles have been fabricated for the selective enrichment of different types of saccharides, showcasing the utility of the boronic acid group in recognition processes. nih.gov The 3,7-dimethyloctyloxy group in the title compound could enhance the compatibility of such nanoparticles with non-polar environments, potentially leading to applications in biphasic catalysis or as dispersible agents in polymer composites.
Furthermore, phenylboronic acid-functionalized nanoparticles have been developed for drug delivery applications. nih.gov The self-assembly of polymers containing phenylboronic acid can lead to the formation of stable and monodisperse nanoparticles. nih.gov The hydrophobic interior and the display of boronic acid groups on the surface of these nanoparticles allow for the encapsulation and pH-responsive release of therapeutic agents. The lipophilic tail of this compound could be exploited to modulate the self-assembly behavior and the drug-loading capacity of such nano-carriers.
| Nanomaterial System | Potential Role of this compound | Key Findings in Related Systems |
| Magnetic Nanoparticles | Surface functionalization for targeted binding and enhanced dispersibility in non-aqueous media. | Phenylboronic acid-functionalized magnetic nanoparticles have been used for the selective enrichment of saccharides and glycoproteins. nih.govacs.org |
| Polymeric Nanoparticles | Component in self-assembled nanostructures for drug delivery, influencing particle size and drug loading. | Phenylboronic acid-containing polymers can self-assemble into nanoparticles for pH-responsive drug release. nih.gov |
| Hybrid Polymer Solar Cells | Potential additive or surface modifier to influence morphology and interfacial properties. | A related polymer, MDMO-PPV, which shares the 3,7-dimethyloctyloxy substituent, has been used in hybrid solar cells with zinc oxide. |
Applications in Bio-Inspired and Biomimetic Systems (Focus on Mechanistic Interaction, e.g., Synthetic Receptors)
The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols is central to their application in bio-inspired and biomimetic systems, particularly in the design of synthetic receptors for carbohydrates. nih.govnih.govresearchgate.net This interaction mimics the recognition capabilities of lectins, proteins that bind to specific sugar moieties.
Phenylboronic acid-based fluorescent sensors have been extensively studied for saccharide detection. nih.gov The binding of a saccharide to the boronic acid group can alter the electronic properties of an appended fluorophore, leading to a change in fluorescence intensity. acs.org The mechanistic interaction involves the formation of a cyclic boronate ester, which is typically more stable with five- or six-membered rings. nih.gov The binding affinity and selectivity are dependent on the structure of both the boronic acid and the saccharide. rsc.org
The 3,7-dimethyloctyloxy substituent of this compound can play a crucial role in these systems by influencing the local microenvironment of the binding site. This bulky, hydrophobic group could create a non-polar pocket that may enhance the binding affinity for certain saccharides by minimizing competing interactions with water. Furthermore, this lipophilic tail could facilitate the incorporation of the synthetic receptor into lipid bilayers, mimicking membrane-bound recognition events.
| Saccharide | Typical Binding Affinity with Phenylboronic Acid | Potential Influence of the 3,7-Dimethyloctyloxy Group |
| Fructose (B13574) | High | May further enhance affinity through hydrophobic interactions. |
| Glucose | Moderate | Could potentially improve selectivity by creating a tailored binding pocket. |
| Galactose | Moderate | The steric bulk of the substituent may influence the binding geometry. |
Development of Smart Materials with Tunable Properties (e.g., Stimuli-Responsive Polymers)
Smart materials that can respond to external stimuli are at the forefront of materials science. Phenylboronic acid-containing polymers are a unique class of stimuli-responsive materials due to their sensitivity to pH and the presence of diols. nih.govnih.gov This dual-responsiveness allows for the design of materials with tunable properties for a range of applications, including drug delivery and self-healing hydrogels. nih.gov
Polymers incorporating phenylboronic acid moieties can exhibit reversible swelling behavior in response to changes in pH and fructose concentration. acs.org At a pH above the pKa of the boronic acid, the boronate form is favored, leading to increased hydrophilicity and swelling. The addition of a diol, such as fructose, can also induce swelling by forming a charged boronate ester. This property has been utilized in the development of glucose-responsive polymers for potential applications in self-regulated insulin (B600854) delivery systems. tandfonline.com
The this compound, when incorporated into a polymer backbone, could impart amphiphilic character to the resulting material. The hydrophobic 3,7-dimethyloctyloxy chains could drive the formation of micelles or other self-assembled structures in aqueous environments. The disruption of these structures could be triggered by changes in pH or the addition of saccharides, leading to a tunable release of encapsulated molecules.
| Stimulus | Response of Phenylboronic Acid Polymers | Potential Contribution of this compound |
| pH | Swelling/deswelling due to the equilibrium between the neutral boronic acid and the anionic boronate. acs.org | Can influence the critical pH for the transition and the overall amphiphilic nature of the polymer. |
| Saccharides (diols) | Formation of boronate esters can lead to changes in polymer solubility and swelling. tandfonline.com | The hydrophobic tail may modulate the binding affinity and selectivity for different saccharides. |
| Temperature | When combined with thermo-responsive polymers, can create multi-stimuli-responsive materials. tandfonline.com | The long alkyl chain may affect the lower critical solution temperature (LCST) of such polymers. |
Computational-Aided Design and High-Throughput Screening for Novel Material Discovery
Computational modeling and high-throughput screening are powerful tools for accelerating the discovery and design of new materials. biorxiv.org In the context of this compound, these techniques can be employed to predict its properties and guide the synthesis of novel materials with desired functionalities.
Computational methods, such as density functional theory (DFT), can be used to investigate the binding interactions between boronic acid derivatives and various analytes. biorxiv.orgnih.gov These studies can provide insights into the binding energies, geometries, and selectivity of synthetic receptors, aiding in the rational design of sensors with improved performance. For instance, computational investigations have been used to understand the nitrogen-boron interaction in o-(N,N-dialkylaminomethyl)arylboronate systems, which are important in the development of diol sensors. nih.govacs.orgbath.ac.uk
High-throughput screening techniques can be utilized to rapidly evaluate the properties of a large library of materials based on this compound. For example, by systematically varying co-monomers in a polymerization reaction, a library of polymers with different properties can be generated and screened for their responsiveness to various stimuli. This approach can significantly reduce the time and resources required for the discovery of new smart materials.
| Computational/Screening Technique | Application to this compound | Expected Outcome |
| Density Functional Theory (DFT) | Modeling the binding of saccharides and other diols to the boronic acid moiety. biorxiv.orgnih.gov | Prediction of binding affinities and selectivities to guide the design of synthetic receptors. |
| Molecular Dynamics (MD) Simulations | Simulating the self-assembly of polymers containing the compound in different solvents. | Understanding the formation of micelles and other nanostructures for drug delivery applications. |
| High-Throughput Polymer Synthesis and Screening | Creating libraries of copolymers with varying compositions. | Rapid identification of polymers with optimal stimuli-responsive properties. |
Environmental Applications (e.g., Sensing Pollutants)
The unique reactivity of the boronic acid group also lends itself to environmental applications, such as the detection and removal of pollutants. Boronic acid-functionalized materials are being explored as adsorbents and sensors for a variety of environmental contaminants.
Boronic acid-based fluorescent sensors have been developed for the detection of various biologically and environmentally relevant species. rsc.orgrsc.org The interaction of the boronic acid with the target analyte can lead to a measurable change in the fluorescence signal. For example, boronic acid derivatives have been used in sensors for fluoride (B91410) and cyanide anions. frontierspecialtychemicals.com The development of sensors based on this compound could be tailored for the detection of specific pollutants, with the lipophilic tail potentially enhancing its sensitivity towards non-polar analytes in aqueous environments.
Furthermore, boronic acid-functionalized magnetic nanoparticles have been synthesized and used as adsorbents for the enrichment of trace fluoroquinolones from environmental water samples. rsc.org The interaction between the boron atom and nitrogen atoms in the fluoroquinolones plays a key role in the extraction process. rsc.org The 3,7-dimethyloctyloxy group could improve the performance of such adsorbents by increasing their affinity for organic pollutants through hydrophobic interactions. These materials have also shown promise in the selective enrichment of bacteria from real samples, which could be valuable for environmental monitoring. rsc.org Boronic acid functionalized materials have also been used for the isolation of antioxidant compounds from plant extracts. nih.gov
| Environmental Application | Role of this compound | Related Research Findings |
| Pollutant Sensing | As a recognition element in fluorescent or colorimetric sensors for specific contaminants. | Boronic acid-based sensors have been developed for anions like fluoride and cyanide. frontierspecialtychemicals.com |
| Pollutant Adsorption | Functionalization of adsorbent materials for the selective removal of pollutants from water. | Boronic acid-functionalized magnetic nanoparticles have been used to extract fluoroquinolones from water samples. rsc.org |
| Bacterial Enrichment | Surface modification of nanoparticles for the capture and concentration of bacteria from environmental samples. | Phenylboronic acid-functionalized nanoparticles can effectively enrich pathogenic bacteria. rsc.org |
Q & A
Q. What are the recommended methods for synthesizing 4-(3,7-Dimethyloctyloxy)benzeneboronic acid, and how do reaction conditions influence yield?
The synthesis of boronic acid derivatives typically involves Suzuki-Miyaura coupling or direct boronation. For analogous compounds, a common approach is:
Alkylation : React 4-bromophenol with 3,7-dimethyloctyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the ether intermediate.
Boronation : Treat the intermediate with bis(pinacolato)diboron (B₂pin₂) via Miyaura borylation, using a palladium catalyst (e.g., Pd(dppf)Cl₂) and mild heating (60–80°C) .
Key variables :
Q. How can researchers characterize the purity and structural integrity of this compound?
Analytical techniques :
- ¹H/¹³C NMR : Confirm the presence of the dimethyloctyloxy chain (δ ~1.2–1.6 ppm for methyl groups) and boronic acid moiety (δ ~7.5–8.0 ppm for aromatic protons) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%). Mobile phase: acetonitrile/water (70:30) with 0.1% formic acid .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺: ~292.2 g/mol) and detect anhydride byproducts (common in boronic acids) .
Q. What are the stability considerations for long-term storage of this compound?
- Degradation pathways : Hydrolysis of the boronic acid group to boroxines or oxidation under ambient conditions .
- Storage recommendations :
Advanced Research Questions
Q. How does the 3,7-dimethyloctyloxy substituent influence electronic properties in cross-coupling reactions?
The bulky alkyl chain:
- Steric effects : Reduces coupling efficiency in Suzuki-Miyaura reactions by hindering transmetalation steps. Optimize with larger ligands (e.g., SPhos) .
- Electronic effects : Electron-donating alkoxy groups increase boronic acid reactivity toward electrophilic partners. Confirmed via Hammett studies (σₚ ~ -0.27) .
Case study : In a palladium-catalyzed aryl-aryl coupling, yields dropped by 15% compared to unsubstituted analogs, requiring elevated temperatures (100°C) .
Q. How can researchers resolve contradictions in catalytic activity data across different studies?
Common discrepancies :
- Catalyst-ligand mismatch : Some studies use Pd(OAc)₂ with PPh₃, while others employ PdCl₂(dtbpf). Standardize ligand selection (e.g., XPhos for steric substrates) .
- Solvent polarity : Polar aprotic solvents (DMF) may stabilize intermediates but increase side reactions. Compare results in toluene vs. THF .
Methodological solution : - Use control experiments with standardized substrates (e.g., 4-methoxyphenylboronic acid) to benchmark catalytic systems .
Q. What strategies mitigate boronic acid self-condensation during synthesis?
- Low-temperature reaction : Conduct boronation at 0–5°C to slow anhydride formation .
- In situ protection : Add pinacol to stabilize the boronic acid as a pinacol ester, later hydrolyzed under mild acidic conditions .
- Workup : Quench reactions with aqueous NH₄Cl to precipitate Pd byproducts before purification .
Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?
- DFT calculations : Model transition states for cross-coupling to identify steric/electronic barriers. Software: Gaussian 16 with B3LYP/6-31G(d) basis set .
- Docking studies : Simulate interactions with Pd catalysts to optimize ligand design (e.g., bite angle adjustments) .
Safety & Handling
Q. What are the critical safety protocols for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
